2-Cyclopropyl-5-iodopyridine
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Overview
Description
2-Cyclopropyl-5-iodopyridine is an organic compound with the molecular formula C8H8IN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a cyclopropyl group and an iodine atom, respectively.
Mechanism of Action
Target of Action
Iodopyridines are generally used as intermediates in the synthesis of various pharmaceutical compounds . The specific targets would depend on the final compound that is synthesized using 2-Cyclopropyl-5-iodopyridine.
Mode of Action
This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In these reactions, the iodine atom in this compound is replaced by another group, forming a new carbon-carbon bond . The exact mode of action would depend on the specific reaction in which this compound is used.
Action Environment
Environmental factors can influence the stability and efficacy of this compound. For example, the Suzuki–Miyaura coupling reactions in which it is used are typically performed under mild conditions and are tolerant to various functional groups . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-iodopyridine typically involves the iodination of 2-cyclopropylpyridine. One common method is the halogen-metal exchange reaction, where 2-cyclopropylpyridine is treated with a halogenating agent such as iodine in the presence of a metal catalyst like palladium or copper . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and pressure regulation, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The cyclopropyl group can undergo oxidation to form cyclopropanone derivatives, while reduction reactions can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organometallic Compounds: Such as Grignard reagents, used in substitution reactions.
Oxidizing Agents: Like potassium permanganate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Cyclopropanone Derivatives: Formed through oxidation reactions.
Cyclopropylmethyl Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Cyclopropyl-5-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in certain reactions.
3-Iodopyridine: The iodine atom is positioned differently, affecting its reactivity and the types of reactions it can undergo.
4-Iodopyridine: Another isomer with different reactivity patterns due to the position of the iodine atom.
Uniqueness: 2-Cyclopropyl-5-iodopyridine is unique due to the presence of both the cyclopropyl group and the iodine atom, which confer distinct steric and electronic properties. These features make it particularly useful in selective organic transformations and in the design of molecules with specific biological activities .
Properties
IUPAC Name |
2-cyclopropyl-5-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNOGWGWGTPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2383045-41-6 |
Source
|
Record name | 2-cyclopropyl-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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